molecular formula C10H9F3 B3315369 2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene CAS No. 951892-93-6

2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene

Cat. No. B3315369
CAS RN: 951892-93-6
M. Wt: 186.17 g/mol
InChI Key: HHVHIIYCLKNWRK-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4,5-trifluorophenyl)-1-propene, also known as tritfluoroacetophenone or TFA, is a chemical compound commonly used in laboratory research. It has a molecular formula of C16H13F3O and a molecular weight of 278.27 g/mol .

Scientific Research Applications

Synthesis and Catalysis

  • Anil, Altundas, and Kara (2019) described a novel synthesis method involving 2,4,5-Trifluorobenzaldehyde and methyl 2-(triphenyl-λ5-phosphanylidene)acetate, leading to methyl (E)-3-(2,4,5-trifluorophenyl)acrylate with high yield. This process involves Sharpless asymmetric epoxidation (Anil, Altundas, & Kara, 2019).
  • Meier et al. (2003) reported on nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, which are efficient catalysts for creating flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

Chemical Engineering and Reaction Pathways

  • Wu, Guo, Xiao, Xiao, and Luo (2011) investigated the reaction pathway for propene formation in methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst, revealing insights into the methylation-cracking mechanism (Wu, Guo, Xiao, Xiao, & Luo, 2011).
  • Bringmann and Dinjus (2001) studied the electrochemical synthesis of carboxylic acids from alkenes, including propene, using various nickel-organic mediators, highlighting the role of CO2 as a C1-synthon (Bringmann & Dinjus, 2001).

Quantum Chemical Modeling and Zeolite Catalysis

  • Svelle, Tuma, Rozanska, Kerber, and Sauer (2009) conducted quantum chemical modeling of zeolite-catalyzed methylation reactions, providing significant progress in the modeling of reactions in heterogeneous catalysis and microporous zeolites (Svelle, Tuma, Rozanska, Kerber, & Sauer, 2009).

properties

IUPAC Name

1,2,3-trifluoro-5-(2-methylprop-2-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-5H,1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHIIYCLKNWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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